Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate is a complex organic compound that features a thiazole and triazole ring system
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical cellular processes .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the thiazole and triazole rings, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydrothiazolo[2,3-c][1,2,4]thiadiazol-3-one
- 6β-(1-ethyl-1-hydroxypropyl)-5α-phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
- 5,5-Diphenyl-2,3-dihydroimidazo-[2,1-b]thiazol-6(5H)-one
Uniqueness
Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-2-17-8(16)4-3-7(15)11-9-12-13-10-14(9)5-6-18-10/h2-6H2,1H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAOBMOOFUVHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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